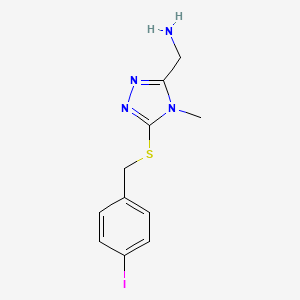
(5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Iodobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with iodine.
Thioether Formation: The thiol group is introduced through a substitution reaction with a suitable thiol reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and triazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, thiols, and amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound may be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.
Industry
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of (5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-((4-Chlorobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
- (5-((4-Bromobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
- (5-((4-Fluorobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
Comparison
- Uniqueness : The presence of the iodine atom in (5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine may confer unique reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.
- Reactivity : Iodine is a larger and more polarizable atom, which may affect the compound’s reactivity in substitution and other chemical reactions.
- Biological Activity : The iodine atom may enhance the compound’s ability to interact with biological targets, potentially leading to increased potency or selectivity.
Eigenschaften
Molekularformel |
C11H13IN4S |
|---|---|
Molekulargewicht |
360.22 g/mol |
IUPAC-Name |
[5-[(4-iodophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C11H13IN4S/c1-16-10(6-13)14-15-11(16)17-7-8-2-4-9(12)5-3-8/h2-5H,6-7,13H2,1H3 |
InChI-Schlüssel |
NMMHNVYXIJQCHM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)I)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



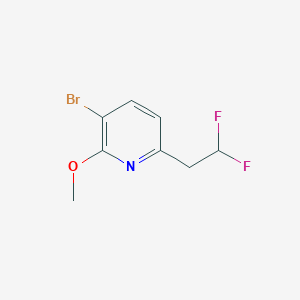
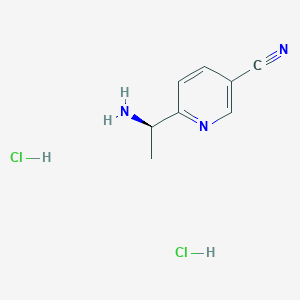
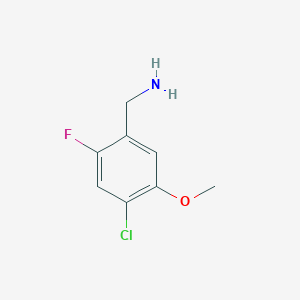
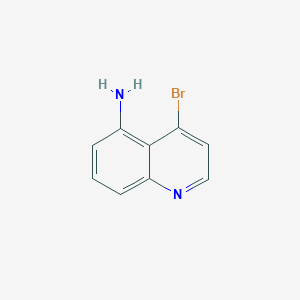
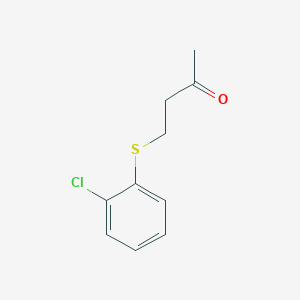
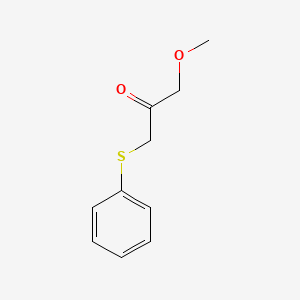

![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
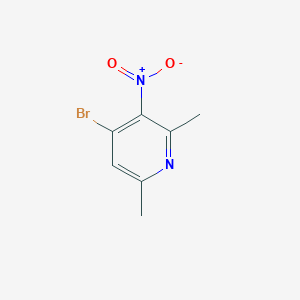
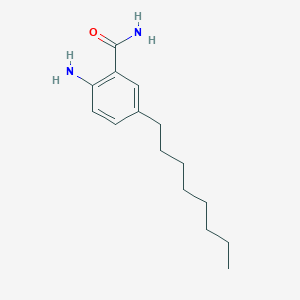
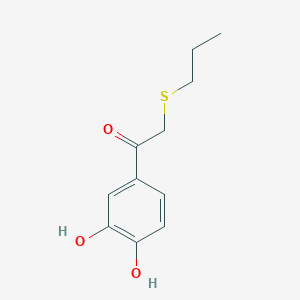
![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
